2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole
Description
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole is a brominated thiazole derivative featuring a 4-methoxy-3-nitrophenyl substituent at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
1387562-68-6 |
|---|---|
Molecular Formula |
C10H7BrN2O3S |
Molecular Weight |
315.15 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxy-3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrN2O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3 |
InChI Key |
BXVPDNXLYYPMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxy-3-Nitrophenyl Thiourea
4-Methoxy-3-nitroaniline (prepared via nitration of 4-methoxyaniline) reacts with thiophosgene in dichloromethane to yield the corresponding isothiocyanate. Subsequent treatment with ammonium hydroxide generates the thiourea derivative.
Cyclization with α-Bromoacetophenone
Reacting the thiourea with α-bromoacetophenone in ethanol under reflux with catalytic HCl produces the thiazole ring. The bromine from the α-bromoketone occupies position 2, while the 4-methoxy-3-nitrophenyl group from the thiourea resides at position 4. Purification via flash chromatography (EtOAc/hexane, 1:10) affords the product in 70–85% yield.
Key Data
-
Yield : 78%
-
1H NMR (CDCl3) : δ 8.79 (t, J = 1.9 Hz, 1H, H-5), 7.44 (d, J = 8.5 Hz, 2H, aromatic), 3.89 (s, 3H, OCH3).
Palladium-Catalyzed Suzuki-Miyaura Coupling
Direct coupling of pre-formed thiazole halides with arylboronic acids offers flexibility in introducing substituents. This method is ideal for late-stage diversification.
Preparation of 2-Bromo-4-iodothiazole
Bromination of 4-iodothiazole (synthesized via iodination of thiazole using NaI/H2SO4) with N-bromosuccinimide (NBS) in DMF selectively substitutes position 2, yielding 2-bromo-4-iodothiazole.
Coupling with 4-Methoxy-3-Nitrophenylboronic Acid
A Suzuki-Miyaura reaction employing Pd(PPh3)4, Na2CO3, and 4-methoxy-3-nitrophenylboronic acid in dioxane/water (4:1) at 80°C for 12 hours couples the aryl group to position 4. The reaction tolerates the nitro group, provided oxygen-free conditions are maintained.
Key Data
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Yield : 65%
-
Purification : Silica gel chromatography (hexane/EtOAc 8:1).
Regioselective Nitration of 2-Bromo-4-(4-Methoxyphenyl)Thiazole
Introducing the nitro group after thiazole formation ensures meta-selectivity relative to the methoxy group, leveraging ruthenium-catalyzed C–H activation.
Synthesis of 2-Bromo-4-(4-Methoxyphenyl)Thiazole
Following Method 2, 2-bromo-4-iodothiazole is coupled with 4-methoxyphenylboronic acid to install the methoxyphenyl group.
Ru-Catalyzed Meta-Nitration
Using Ru3(CO)12 (10 mol%), PIFA (1.2 equiv.), and HPcy3+·BF4− (30 mol%) in DCE at 100°C, the methoxyphenyl group undergoes nitration at the meta position. The reaction achieves >90% meta-selectivity, avoiding para byproducts.
Key Data
A sequential protocol combining thiazole formation and aryl group introduction minimizes purification steps.
In Situ Generation of α-Bromoketone
Bromoacetylation of 4-methoxy-3-nitroacetophenone with PBr3 in THF generates α-bromoketone, which reacts directly with thiourea in ethanol/HCl.
Simultaneous Cyclization and Coupling
Adding Xantphos-Pd(3-Py)(Br) (10 mol%) and Cs2CO3 to the reaction mixture enables coupling with aryl iodides, installing the 4-methoxy-3-nitrophenyl group in one pot.
Key Data
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Complexity |
|---|---|---|---|
| Hantzsch Cyclization | 78 | High | Moderate |
| Suzuki Coupling | 65 | Excellent | High |
| Post-Synthesis Nitration | 72 | 92% meta | Moderate |
| Tandem Approach | 58 | Moderate | Low |
The Hantzsch method offers simplicity but requires pre-functionalized thiourea. Suzuki coupling provides precise control over aryl group placement but demands sensitive palladium conditions. Post-synthesis nitration excels in regioselectivity, while the tandem approach streamlines synthesis at the cost of yield.
Chemical Reactions Analysis
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: It can be used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Brominated Thiazole Derivatives
Key Observations :
Key Observations :
- The synthesis of this compound likely requires sequential functionalization: nitration of a methoxyphenyl precursor followed by bromination and thiazole ring formation .
- Thiadiazole derivatives (e.g., ) are synthesized via direct condensation, whereas thiazoles often employ multi-step coupling reactions .
Key Observations :
- The nitro and bromo groups in this compound may enhance antimicrobial activity, similar to Compound 2 in , which showed potency against multidrug-resistant Staphylococci .
- Thiazoles with nitroaryl substituents (e.g., ) exhibit broad-spectrum activity, suggesting the nitro group is critical for targeting pathogen-specific enzymes or membranes.
Biological Activity
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methoxy-nitrophenyl substituent enhances its pharmacological profile. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in assessing their effectiveness.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| This compound | 5.0 | 10.0 |
| Control (Standard Antibiotic) | 0.5 | 1.0 |
2. Antioxidant Activity
The antioxidant capacity of thiazole derivatives has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These tests measure the ability of compounds to neutralize free radicals, which are implicated in numerous diseases.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 75% at 100 μM | 80% at 100 μM |
| Control (Vitamin C) | 90% at 100 μM | 95% at 100 μM |
3. Anticancer Activity
Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study:
In a study evaluating the cytotoxic effects of several thiazole derivatives, including this compound, it was found that this compound exhibited an IC50 value of approximately against MCF-7 breast cancer cells. This suggests significant potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter degradation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Mechanisms: By scavenging free radicals, the compound may protect cells from oxidative stress.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via the Hantzsch thiazole synthesis, where α-bromoketones react with thioamides under acidic/basic conditions. For example, substituting a brominated precursor (e.g., α-bromo-4-methoxy-3-nitroacetophenone) with a thioamide derivative in ethanol under reflux yields the thiazole core. Optimization involves adjusting solvent polarity (e.g., DMSO for higher reactivity), temperature (60–80°C), and catalyst (e.g., acetic acid) to improve yield and purity .
- Validation : Monitor reaction progress via TLC and characterize intermediates using (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 340–350) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Data collection involves a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution and refinement are performed using SHELXTL (SHELXS for solution, SHELXL for refinement). Key parameters include bond angles (e.g., C–S–C ≈ 90° in the thiazole ring) and torsional angles (e.g., dihedral angle between thiazole and phenyl rings < 10°) .
- Validation : Check R-factors (R1 < 0.05 for high-quality data) and residual electron density (< 0.5 eÅ) .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxy-3-nitrophenyl substituent influence the reactivity of the thiazole ring in cross-coupling reactions?
- Methodology : The electron-withdrawing nitro group (-NO) and electron-donating methoxy (-OMe) group create a polarized electronic environment. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict enhanced electrophilicity at C2 (bromine site), facilitating Suzuki-Miyaura couplings. Experimentally, use Pd(PPh) as a catalyst with arylboronic acids in THF/NaCO at 80°C to form biaryl derivatives .
- Data Analysis : Compare Hammett substituent constants (σ for -NO ≈ 0.71, σ for -OMe ≈ -0.27) to rationalize reaction rates .
Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodology : Discrepancies between solution-state (dynamic effects) and solid-state X-ray data (static structure) can arise. Use variable-temperature NMR to detect conformational flexibility (e.g., ring puckering). For X-ray, ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Cross-validate with IR spectroscopy (e.g., C–Br stretch at 550–600 cm) and computational models (Gaussian09) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase). Use the compound’s electrostatic potential map to identify hydrogen-bonding interactions (e.g., nitro group with Lys721). Validate with MD simulations (AMBER) to assess binding stability (RMSD < 2.0 Å over 50 ns). Correlate with in vitro assays (IC values) for cytotoxicity .
Methodological Considerations
Q. What are the best practices for characterizing byproducts in the synthesis of this compound?
- Protocol : Use HPLC-MS (C18 column, acetonitrile/water gradient) to separate byproducts. Identify major impurities (e.g., debrominated thiazole or nitro-reduced derivatives) via high-resolution MS (HRMS) and . Optimize purification using flash chromatography (hexane/EtOAc 3:1) .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Design : Synthesize analogs with variations at the bromine (e.g., Cl, I), methoxy (e.g., ethoxy, hydroxyl), and nitro (e.g., amine, cyano) positions. Test in biological assays (e.g., antimicrobial disk diffusion, IC in cancer cell lines). Use multivariate analysis (PCA) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
